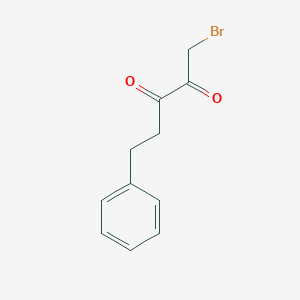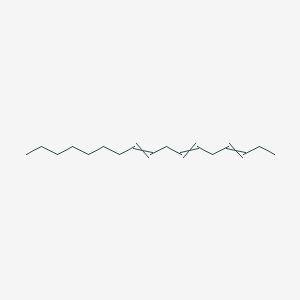
Heptadeca-3,6,9-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadeca-3,6,9-triene is an organic compound with the molecular formula C17H30 It is a triene, meaning it contains three double bonds within its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptadeca-3,6,9-triene can be synthesized through several methods. One common approach involves the use of geranyl acetate as a starting material. The synthesis involves multiple steps, including oxidation and the use of hexylmagnesium bromide in the presence of copper(I) iodide to form the triene structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions are crucial for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Heptadeca-3,6,9-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: The double bonds in this compound can participate in substitution reactions, where atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Heptadeca-3,6,9-triene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its interactions with biological systems and potential bioactivity.
Medicine: Research may explore its potential as a precursor for pharmaceuticals.
Industry: It can be used in the production of polymers and other industrial materials
Mecanismo De Acción
The mechanism of action of heptadeca-3,6,9-triene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved may include radical formation, electrophilic addition, and nucleophilic substitution .
Comparación Con Compuestos Similares
- Heptadeca-2E,8E,10E,16-tetraene-4,6-diyne
- Heptadeca-2E,8Z,10E,16-tetraene-4,6-diyne
- Heptadeca-2E,8E,16-triene-4,6-diyne-10-ol
Comparison: Heptadeca-3,6,9-triene is unique due to its specific arrangement of double bonds, which can influence its reactivity and applications.
Propiedades
Número CAS |
109877-47-6 |
|---|---|
Fórmula molecular |
C17H30 |
Peso molecular |
234.4 g/mol |
Nombre IUPAC |
heptadeca-3,6,9-triene |
InChI |
InChI=1S/C17H30/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h5,7,11,13,16-17H,3-4,6,8-10,12,14-15H2,1-2H3 |
Clave InChI |
AWDNOOUTXPCPBH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC=CCC=CCC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


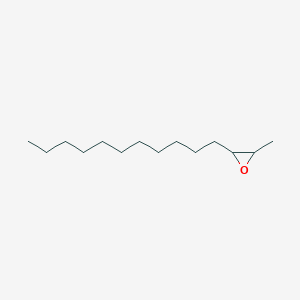
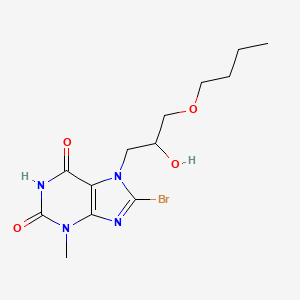
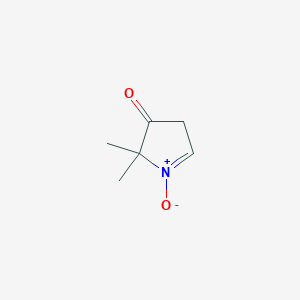
![2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole](/img/structure/B14321866.png)
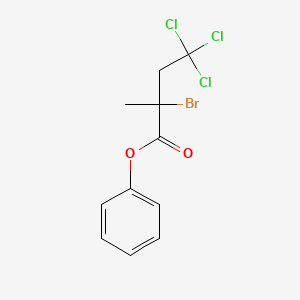
![Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B14321882.png)
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl-](/img/structure/B14321898.png)
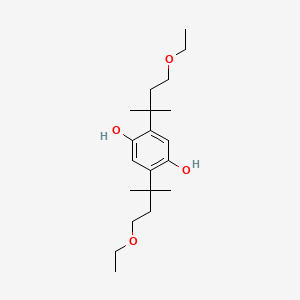
![2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)-](/img/structure/B14321908.png)
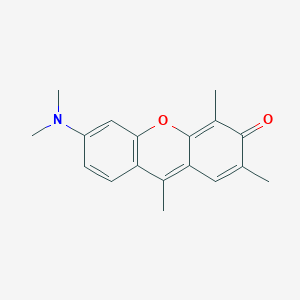

![Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14321940.png)
![(3-Phenylbicyclo[2.2.1]hept-5-en-2-yl)phosphonic acid](/img/structure/B14321948.png)
